![molecular formula C6H4N2OS B14023167 Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
Isothiazolo[5,4-c]pyridin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isothiazole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with suitable substrates in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield dihalogenated derivatives, which serve as key intermediates for further functionalization .
Wissenschaftliche Forschungsanwendungen
ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Its derivatives are investigated for their potential use in developing new materials with specific properties.
Wirkmechanismus
The mechanism by which ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s unique structure allows it to bind selectively to certain receptor subtypes, enhancing its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol): A GABA uptake inhibitor with similar structural features.
THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol): A glycine antagonist with related biological activity.
Uniqueness: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL stands out due to its specific binding affinity and selectivity for certain receptor subtypes, which can lead to distinct pharmacological profiles. Its ability to undergo various chemical modifications also makes it a versatile scaffold for drug development.
Eigenschaften
Molekularformel |
C6H4N2OS |
|---|---|
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
6H-[1,2]thiazolo[5,4-c]pyridin-7-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)3-8-10-5/h1-3H,(H,7,9) |
InChI-Schlüssel |
SRHPUPKKKRIYSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=C1C=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


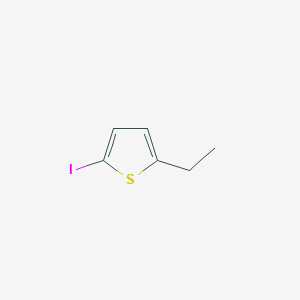
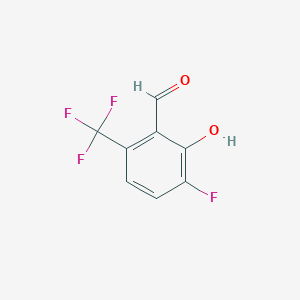
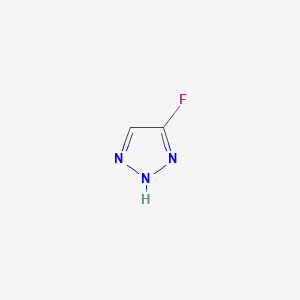
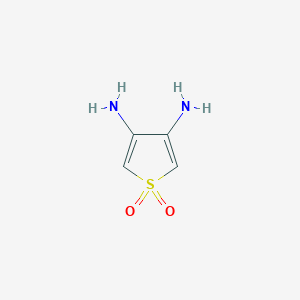

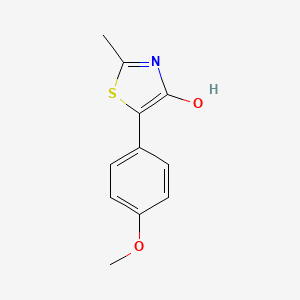
![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)

![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
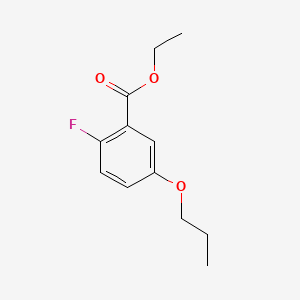
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)

